REACTION_CXSMILES
|
Br[CH:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[O:7]=[CH:8][C:9]1[CH:17]=[CH:16][C:14]([OH:15])=[C:11]([O:12][CH3:13])[CH:10]=1.C(=O)([O-])[O-].[K+].[K+]>CCO>[CH:2]1([O:15][C:14]2[CH:16]=[CH:17][C:9]([CH:8]=[O:7])=[CH:10][C:11]=2[O:12][CH3:13])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
BrC1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC1=C(C=C(C=O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |